molecular formula C18H26N2O4 B060411 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester CAS No. 183207-70-7

3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B060411
M. Wt: 334.4 g/mol
InChI Key: DPJNXCVNNCIYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester, also known as Boc-piperidine, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development.

Mechanism Of Action

The mechanism of action of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne involves its ability to bind to specific target molecules and inhibit their activity. For example, 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has been shown to bind to the active site of proteases and prevent the cleavage of peptide bonds. It can also inhibit the activity of kinases by binding to their ATP binding site and preventing the transfer of phosphate groups.

Biochemical And Physiological Effects

3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has been shown to have a range of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the replication of viruses, and reduce inflammation. 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne is its versatility in terms of its potential applications. It can be used to inhibit a wide range of enzymes and receptors, making it a valuable tool in drug discovery and development. However, one of the limitations of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne. One area of research could focus on the development of more selective inhibitors that target specific enzymes and receptors. Another area of research could focus on the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne could be further investigated for its potential applications in the treatment of various diseases, including cancer, viral infections, and neurodegenerative diseases.
Conclusion:
In conclusion, 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne is a versatile chemical compound that has potential applications in drug discovery and development. Its ability to inhibit a wide range of enzymes and receptors makes it a valuable tool in scientific research. Although there are limitations to its use, the future directions for the study of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne are promising and could lead to the development of new treatments for various diseases.

Scientific Research Applications

3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes and receptors, including proteases, kinases, and G protein-coupled receptors. 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has also been investigated for its antiviral, anticancer, and anti-inflammatory properties.

properties

CAS RN

183207-70-7

Product Name

3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

tert-butyl 3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-7-10-15(12-20)19-16(21)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)

InChI Key

DPJNXCVNNCIYKQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diphenylphosphorylazide (2.60 g) was added dropwise to a mixture of N-(tert-butoxycarbonyl)nipecotic acid (2.06 g) and triethylamine (1.00 g) in toluene (20 mL). The reaction mixture was warmed in an oil bath over 10 minutes at 100° C. Stirring was continued for 2 hours at 100° C., then the reaction vessel was taken out from the oil bath. After reflux was ceased, benzyl alcohol (1.07 g) was added to the reaction mixture. The mixture was stirred for 3 hours at 100° C., and then poured into a mixture of 3.6% hydrochloric acid, ice and ethyl acetate. The separated organic layer was washed with brine, an aqueous saturated sodium bicarbonate solution and brine, successively. The resultant was dried over magnesium sulfate and concentrated in vacuo. The residue was purified by a silica gel column chromatography eluting with 30% ethyl acetate in hexane to give 3-(benzyloxycarbonylamino)-1-tert-butoxycarbonylpiperidine (2.66 g) as an oil.
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2.6 g
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2.06 g
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20 mL
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1 g
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solvent
Reaction Step One
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1.07 g
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reactant
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0 (± 1) mol
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